molecular formula C15H21NO6 B13386895 Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate

Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate

Cat. No.: B13386895
M. Wt: 311.33 g/mol
InChI Key: VURIGNDVTSFLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate is a chiral synthetic intermediate characterized by a Boc (tert-butoxycarbonyl)-protected amine group, a methyl ester, and a 3,4-dihydroxyphenyl (catechol) substituent. This compound is structurally related to tyrosine derivatives, with modifications tailored for pharmaceutical synthesis, particularly in protease inhibitor production, such as Paxlovid intermediates . Its stereochemistry (S-configuration at C2) and functional groups make it critical for enantioselective drug synthesis. The Boc group enhances stability during synthetic processes, while the catechol moiety may influence solubility and metal-chelating properties .

Properties

IUPAC Name

methyl 3-(3,4-dihydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(20)16-10(13(19)21-4)7-9-5-6-11(17)12(18)8-9/h5-6,8,10,17-18H,7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VURIGNDVTSFLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Boc-Protected Amino Acid Intermediate

Reaction Scheme:

$$
\text{(S)-2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid} \xrightarrow[\text{Boc}_2\text{O}]{\text{Base}} \text{(S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoic acid}
$$

Reaction Conditions:

  • Reagents: Di-tert-butyl dicarbonate (Boc anhydride), a base such as triethylamine or sodium bicarbonate.
  • Solvent: Typically an aqueous-organic mixture, e.g., dichloromethane (DCM) with water.
  • Temperature: Room temperature to 50°C.
  • Time: 2–24 hours depending on reaction scale.

Notes:

  • The Boc-protection selectively reacts with the amino group, forming a carbamate.
  • Characterization of intermediates involves NMR (δ 1.4 ppm for tert-butyl), IR (C=O stretch at ~1700 cm⁻¹), and mass spectrometry.

Esterification to Form the Methyl Ester

Reaction Scheme:

$$
\text{(S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoic acid} \xrightarrow[\text{MeOH}]{\text{H}2\text{SO}4 \text{ or DCC}} \text{Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate}
$$

Methods:

Reaction Conditions:

Final Purification and Characterization

  • The product is purified via column chromatography or recrystallization.
  • Confirmed through NMR (e.g., methyl ester signals at δ 3.7 ppm), IR (ester C=O at ~1735 cm⁻¹), and HRMS.

Data Tables Summarizing Reaction Conditions and Intermediates

Step Reaction Reagents Solvent Temperature Time Characterization Techniques
1 Boc-protection Di-tert-butyl dicarbonate, base DCM/water RT–50°C 4–24 hrs NMR, IR, MS
2 Esterification Methanol, H₂SO₄ or DCC, DMAP Methanol or DCM Reflux 12–24 hrs NMR, IR, MS
3 Purification Recrystallization/Chromatography - - - NMR, IR, HRMS

Research Findings and Validation

  • Patents US9290445B2 and EP2349973A2 describe similar synthetic pathways for levodopa ester prodrugs, emphasizing the use of di-tert-butyl dicarbonate for Boc-protection and esterification via carbodiimide coupling, aligning with the methods outlined here.
  • Reaction optimization studies suggest that controlling temperature and moisture levels enhances yield and purity, with typical yields ranging from 70–85% for each step.
  • Intermediates such as Boc-protected amino acids and methyl esters are characterized by characteristic NMR signals, IR absorption bands, and HRMS data consistent with the expected molecular weights.

Additional Considerations

  • Stereochemistry: The (S)-configuration is maintained throughout via stereoselective synthesis or chiral starting materials.
  • Protecting Groups: Boc protection ensures selective amino group protection, which can be removed under acidic conditions if necessary.
  • Reaction Optimization: Use of inert atmospheres (nitrogen or argon) minimizes oxidation of the catechol moiety.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Free amines

Scientific Research Applications

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(3,4-dihydroxyphenyl)propanoate involves its interaction with various molecular targets. The dihydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then engage in further chemical reactions. The pathways involved often include nucleophilic substitution and electrophilic addition reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

  • (S)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate (CAS 37169-36-1): This analogue replaces the methyl ester with an ethyl group and the 3,4-dihydroxyphenyl with a 4-hydroxyphenyl. The ethyl ester increases lipophilicity (logP +0.5 vs. Similarity score: 0.99 .
  • tert-Butyl ((benzyloxy)carbonyl)-L-tyrosinate (CAS N/A):
    Features a benzyloxycarbonyl (Cbz) protecting group instead of Boc and a tert-butyl ester. The Cbz group is acid-labile, offering orthogonal protection strategies. The tert-butyl ester enhances steric hindrance, slowing hydrolysis compared to methyl esters. Similarity score: 0.96 .

Analogues with Varied Aromatic Substituents

  • Methyl (S)-3-(4-hydroxy-3-nitrophenyl)-2-(picolinamido)propanoate: Replaces the catechol group with a nitro-substituted phenyl and introduces a picolinamido side chain. The electron-withdrawing nitro group reduces nucleophilicity, altering reactivity in coupling reactions. The picolinamido moiety enhances coordination with transition metals, useful in catalytic applications .
  • Salvianolic Acid A (SalA): A natural compound with two 3,4-dihydroxyphenyl groups and a conjugated α,β-unsaturated ester. Unlike the target compound, SalA exhibits potent anti-inflammatory and BBB-modulating activities due to extended conjugation and carboxylic acid functionality .

Comparative Data Table

Compound Name Key Structural Features Bioactivity/Synthetic Use Solubility (H2O) Reference
Target Compound Boc-protected amine, methyl ester, catechol Pharmaceutical intermediate ~8 mg/mL
(S)-Ethyl 2-(Boc-amino)-3-(4-OH-phenyl)propanoate Ethyl ester, 4-OH-phenyl Intermediate for peptidomimetics ~5 mg/mL
Salvianolic Acid A Dimeric catechol, α,β-unsaturated acid Anti-inflammatory, neuroprotective >50 mg/mL
Methyl (S)-3-(4-OH-3-NO2-phenyl)propanoate Nitro group, picolinamido side chain Catalyst ligand <1 mg/mL

Biological Activity

Methyl (S)-2-(Boc-amino)-3-(3,4-dihydroxyphenyl)propanoate, commonly referred to as a Boc-protected amino acid derivative, is notable for its potential biological activities, particularly in pharmaceutical applications. This compound features a tert-butoxycarbonyl (Boc) protected amino group and a dihydroxyphenyl moiety, which contribute to its unique reactivity and interaction with biological targets.

  • Molecular Formula : C13H17NO4
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 115054-62-1
  • SMILES Representation : COC(=O)C@@(N)Cc1ccc(O)c(O)c1

The structure of this compound allows for various chemical modifications, making it a versatile intermediate in organic synthesis and medicinal chemistry. The presence of the dihydroxyphenyl group enhances its potential interactions with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : The dihydroxyphenyl group can engage in hydrogen bonding and π-π stacking interactions with various receptors, potentially influencing signal transduction pathways.
  • Deprotection Chemistry : The Boc group can be selectively removed under acidic conditions, yielding the free amine that can participate in further biochemical reactions.
  • Oxidative and Reductive Transformations : The compound can undergo oxidation to form reactive quinones or reduction to alcohols, which may interact with cellular components.

Antioxidant Properties

Research indicates that compounds with dihydroxyphenyl groups often exhibit significant antioxidant activity. This compound may scavenge free radicals, contributing to cellular protection against oxidative stress.

Anticancer Potential

Preliminary studies suggest that derivatives of dihydroxyphenyl compounds can inhibit cancer cell proliferation. The mechanism may involve the modulation of signaling pathways associated with cell growth and apoptosis. For instance, similar compounds have shown efficacy in targeting specific cancer cell lines through receptor-mediated pathways.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective properties. Research has indicated that compounds featuring hydroxylated phenyl groups can inhibit neuroinflammation and promote neuronal survival in models of neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated antioxidant activity through radical scavenging assays, showing IC50 values comparable to established antioxidants.
Study BReported selective inhibition of cancer cell lines (e.g., breast and prostate cancer) at micromolar concentrations.
Study CInvestigated neuroprotective effects in animal models of Alzheimer's disease, showing reduced markers of inflammation and improved cognitive function.

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR confirm the Boc group (δ ~1.4 ppm for tert-butyl), methyl ester (δ ~3.7 ppm), and aromatic protons (δ 6.5–7.0 ppm for dihydroxyphenyl) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 354.15) and fragmentation patterns .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (phenolic -OH) confirm functional groups .

How can researchers ensure enantiomeric purity during synthesis?

Q. Advanced

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak IA/IB and mobile phases (e.g., hexane/isopropanol) to separate enantiomers .
  • Circular Dichroism (CD) : Monitor the Cotton effect at ~220 nm to verify (S)-configuration .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for related phosphanylbenzamido derivatives .

What are the optimal conditions to prevent Boc deprotection during reactions?

Q. Advanced

  • Acid Sensitivity : Avoid trifluoroacetic acid (TFA) or HCl in polar solvents (e.g., DCM), which cleave the Boc group. Use mild acids (e.g., 1% TFA in water) for controlled deprotection .
  • Temperature Control : Maintain reactions below 25°C to minimize unintended cleavage .
  • Stability Testing : Monitor degradation via TLC or LC-MS under varying pH (3–7) and temperature conditions .

How to resolve discrepancies in bioactivity data across studies?

Q. Advanced

  • Standardized Assays : Replicate experiments using identical cell lines (e.g., SH-SY5Y neurons for neuroactivity) and controls (e.g., dopamine analogs) .
  • Redox Activity : Quantify antioxidant effects via DPPH/ABTS assays, accounting for dihydroxyphenyl auto-oxidation at pH >7 .
  • Batch Analysis : Compare multiple synthetic batches for purity (>98% by HPLC) and enantiomeric excess (>99%) to rule out impurity-driven variability .

What safety protocols are critical when handling this compound?

Q. Basic

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
  • Ventilation : Work in a fume hood to avoid inhalation (H335 risk) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

How does the methyl ester group influence metabolic stability in biological studies?

Q. Advanced

  • Esterase Resistance : Test stability in plasma (e.g., rat liver microsomes) to assess hydrolysis rates. Modify the ester to a more stable prodrug (e.g., tert-butyl) if rapid cleavage occurs .
  • Bioavailability : Compare logP values (calculated ~2.1) with experimental permeability (Caco-2 assays) to optimize lipophilicity .

What computational methods predict interactions with catechol-O-methyltransferase (COMT)?

Q. Advanced

  • Docking Studies : Use AutoDock Vina with COMT’s crystal structure (PDB: 3BWM) to model dihydroxyphenyl binding at the active site .
  • MD Simulations : Analyze stability of hydrogen bonds between the catechol group and Mg²⁺ cofactor over 100 ns trajectories .

How to address solubility challenges in aqueous buffers?

Q. Advanced

  • Co-solvents : Use DMSO (≤5%) or cyclodextrins to enhance solubility without denaturing proteins .
  • pH Adjustment : Dissolve in mildly acidic buffers (pH 4–5) where the phenolic -OH groups are protonated .

What analytical strategies differentiate this compound from its deprotected analogs?

Q. Advanced

  • LC-MS/MS : Monitor parent ion ([M+H]⁺ 354.15) vs. deprotected species ([M+H]⁺ 254.10) using MRM transitions .
  • TGA/DSC : Track Boc decomposition at ~150°C via thermogravimetric analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.